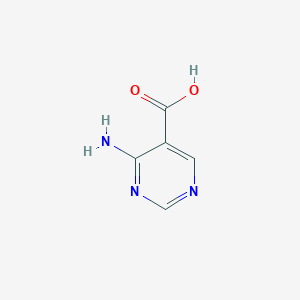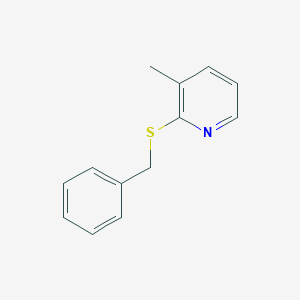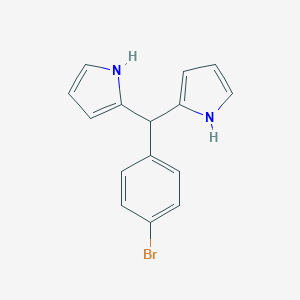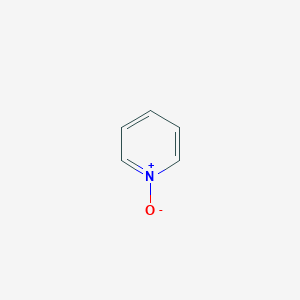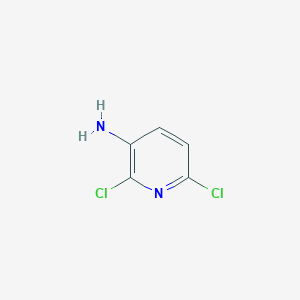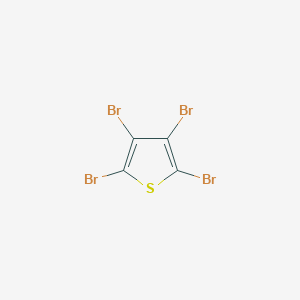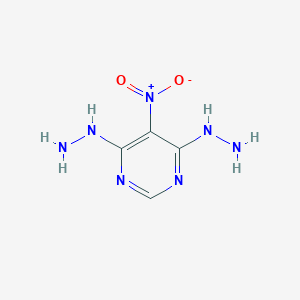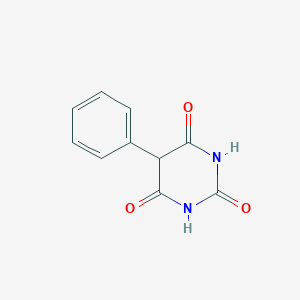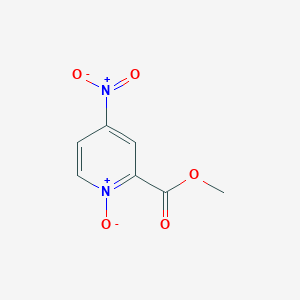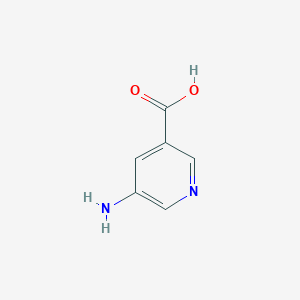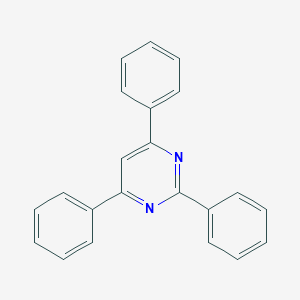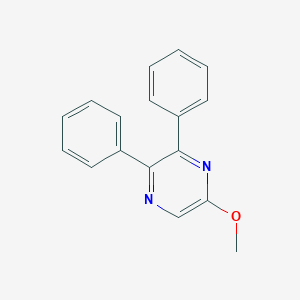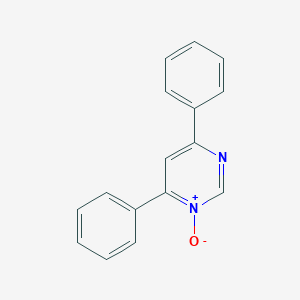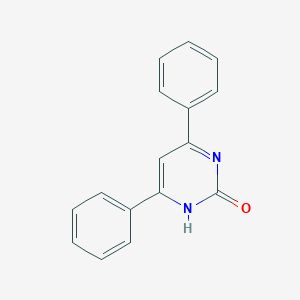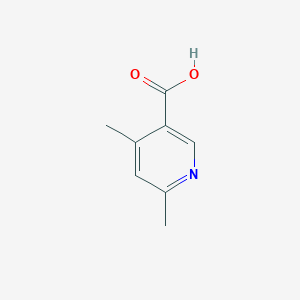
4,6-Dimethylnicotinic acid
概要
説明
4,6-Dimethylnicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of two methyl groups attached to the 4th and 6th positions of the pyridine ring. The molecular formula of this compound is C8H9NO2, and it has a molecular weight of 151.16 g/mol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylnicotinic acid typically involves the methylation of nicotinic acid derivatives. One common method is the reaction of 4,6-dimethyl-2-pyrimidinylacetic acid esters with amines, which leads to the formation of this compound . Another approach involves the esterification of nicotinic acid followed by methylation at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation reactions using suitable catalysts and reagents to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 4,6-Dimethylnicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4,6-Dimethylnicotinic acid has several scientific research applications:
作用機序
The mechanism of action of 4,6-Dimethylnicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling . Additionally, it can modulate lipid metabolism and inflammatory responses through its effects on various enzymes and receptors .
類似化合物との比較
- 2-Amino-4,6-dimethylnicotinic acid
- 2-Alkylamino-4,6-dimethylnicotinic acid
- 1,2-Dihydro-2-oxo-4,6-dimethylnicotinic acid
Comparison: 4,6-Dimethylnicotinic acid is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
特性
IUPAC Name |
4,6-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-6(2)9-4-7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXREYUMWKSTJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355784 | |
| Record name | 4,6-dimethylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22047-86-5 | |
| Record name | 4,6-dimethylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4,6-dimethylnicotinic acid in the context of natural product chemistry?
A: this compound plays a crucial role in the synthesis of gentianidine, a natural alkaloid found in the Chinese medicinal plant Gentiana macrophylla. Researchers successfully synthesized gentianidine by utilizing this compound as a starting material, reacting it with formaldehyde and subsequently treating the condensation product with hydrochloric acid. [] This synthesis confirmed the structure of gentianidine and highlighted the importance of this compound in accessing natural product analogs.
Q2: What are some of the common synthetic applications of this compound?
A: this compound serves as a versatile building block for the synthesis of diverse nicotinic acid derivatives. Specifically, it's been widely employed in preparing amides with potential pharmacological activities. Researchers have explored the synthesis of 2-arylamino-4,6-dimethylnicotinic acid amides, [, , , , ] 2-alkoxy-4,6-dimethylnicotinic acid alkylamides, [] and 2-chloro- and 2-arylamino-4,6-dimethylnicotinic acid alkylamides. [] These studies demonstrate the utility of this compound in constructing a range of structurally diverse compounds for medicinal chemistry research.
Q3: Has the reactivity of this compound derivatives been explored in other synthetic transformations?
A: Yes, studies have demonstrated the synthetic utility of this compound derivatives beyond amide formation. For instance, researchers have investigated the reaction of salts of 1-alkyl-4,6-dimethyl-2-pyrimidinylacetic acid esters with amines, leading to the formation of various nicotinic acid derivatives. [] This example showcases the potential of this compound derivatives as valuable intermediates in multistep syntheses.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


